Remodelin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJIFARBQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949912-58-7 | |
| Record name | 949912-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Remodelin's Role in Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation. Consequently, therapeutic strategies aimed at eliminating or reversing cellular senescence are of significant interest. Remodelin, a small molecule initially identified for its potential to inhibit N-acetyltransferase 10 (NAT10), has emerged as a promising agent in the context of cellular senescence, particularly in models of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder characterized by accelerated aging. This technical guide provides an in-depth overview of this compound's mechanism of action in cellular senescence, detailing its effects on nuclear architecture, DNA damage, and key signaling pathways. We present a compilation of quantitative data from relevant studies, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Cellular Senescence and this compound
Cellular senescence is a complex cellular state characterized by a stable cessation of cell division, distinctive morphological changes, and the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the senescence-associated secretory phenotype (SASP)[1][2][3]. Senescence can be triggered by various stressors, including telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress[1][2]. While it serves as a crucial tumor-suppressive mechanism and is involved in wound healing and embryonic development, the progressive accumulation of senescent cells with age is thought to contribute to the functional decline of tissues and the pathogenesis of numerous age-related pathologies[1][4].
Hutchinson-Gilford progeria syndrome (HGPS) is a devastating premature aging disease caused by a point mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of lamin A called progerin[5][6]. The accumulation of progerin at the nuclear lamina disrupts nuclear architecture, leading to altered chromatin organization, DNA damage, and ultimately, premature cellular senescence[5][6][7].
This compound is a small molecule that has demonstrated efficacy in ameliorating the cellular phenotypes associated with HGPS[5][7][8]. Initially identified as a putative inhibitor of NAT10, its mechanism of action in the context of cellular senescence is multifaceted, primarily involving the restoration of nuclear integrity and the reduction of DNA damage[7][9].
Mechanism of Action of this compound in Cellular Senescence
This compound's primary role in mitigating cellular senescence, especially in the context of laminopathies like HGPS, is attributed to its ability to correct defects in nuclear architecture and function. This is achieved through the modulation of the nuclear import pathway and the organization of the microtubule network.
Inhibition of N-acetyltransferase 10 (NAT10)
This compound was initially characterized as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the N4-acetylation of cytidine in RNA and the acetylation of microtubules[7][9]. While some studies have questioned the direct and specific inhibition of NAT10's RNA acetyltransferase activity by this compound[10], its effects on cellular phenotypes are consistent with the consequences of NAT10 inhibition[7][9]. Inhibition of NAT10 by this compound has been shown to mediate the rescue of nuclear shape in laminopathic cells through the reorganization of microtubules[7][9].
Rebalancing the Transportin-1 Nuclear Import Pathway
A key mechanism through which NAT10 inhibition by this compound alleviates senescence phenotypes in HGPS cells is by rebalancing the Transportin-1 (TNPO1) nuclear import pathway[10]. In HGPS cells, stabilized microtubules sequester TNPO1 in the cytoplasm, impairing the nuclear import of its cargo, which includes the nuclear pore complex protein NUP153[10]. This disruption leads to defects in the nuclear pore complex and a reduction in nuclear Ran, a small GTPase essential for nuclear transport[10]. By inhibiting NAT10, this compound restores the proper nuclear-to-cytoplasmic ratio of TNPO1, thereby correcting the defects in nuclear import, restoring nuclear pore integrity, and improving overall nuclear function[10].
Improvement of Nuclear Architecture and Reduction of DNA Damage
The accumulation of progerin in HGPS cells leads to severe nuclear abnormalities, including blebbing and altered chromatin organization, which are hallmarks of senescent cells in this disease[6][7]. This compound treatment has been shown to significantly improve nuclear morphology in HGPS fibroblasts and in cells depleted of Lamin A/C[7]. This restoration of nuclear architecture is accompanied by a reduction in DNA damage, as evidenced by decreased levels of the DNA double-strand break marker γH2AX[11][12]. By alleviating the structural defects and genomic instability associated with progerin expression, this compound helps to counteract the senescence program.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key markers of cellular senescence and nuclear integrity, primarily from studies on HGPS models.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Misshapen Nuclei | HGPS Fibroblasts (AG11498) | 1 µM this compound, 7 days | ~50% reduction in misshapen nuclei | [7][11] |
| Misshapen Nuclei | Lamin A/C depleted U2OS cells | This compound | Significant increase in nuclear circularity | [7] |
| γH2AX-positive cells | LmnaG609G/G609G mouse fibroblasts | 1 µM this compound, 7 days | Significant decrease in the percentage of γH2AX-positive cells | [12] |
| Senescence-Associated β-galactosidase (SA-β-gal) positive cells | HGPS Fibroblasts (AG11498) | This compound | Decrease in the percentage of SA-β-gal positive cells | [7][11] |
| Healthspan | LmnaG609G/G609G mice | 100 mg/kg this compound (p.o.) | Significant enhancement of healthspan | [13] |
Table 1: Effect of this compound on Cellular Senescence Markers. This table presents a summary of the quantitative effects of this compound treatment on various markers of cellular senescence in different experimental models.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Nuclear Circularity | Lamin A/C depleted U2OS cells | This compound | Statistically significant increase in nuclear circularity score | [7] |
| Nuclear Blebbing | HGPS Fibroblasts | This compound | Reduction in the prevalence of nuclear blebbing | [7] |
| γH2AX levels | LmnaG609G/G609G mouse fibroblasts | 1 µM this compound, 7 days | Reduction in γH2AX protein levels as determined by Western blotting | [12] |
Table 2: Effect of this compound on Nuclear Integrity and DNA Damage. This table summarizes the quantitative impact of this compound on nuclear morphology and a key DNA damage marker.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted from the method by Dimri et al. (1995) and is a widely used marker for senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixation solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells relative to the total number of cells.
Immunofluorescence for γH2AX
This protocol details the detection of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope.
Western Blotting for Lamin A/C and Progerin
This protocol is for the detection and quantification of lamin A, lamin C, and progerin protein levels.
Materials:
-
Cell or tissue lysates
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: anti-Lamin A/C antibody (recognizing both lamin A, lamin C, and progerin)
-
Secondary antibody: HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cellular Senescence
The following diagram illustrates the proposed signaling pathway through which this compound ameliorates cellular senescence in the context of HGPS.
Caption: Proposed signaling pathway of this compound in HGPS-induced cellular senescence.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cellular senescence in a cell culture model.
Caption: Experimental workflow for evaluating this compound's effect on cellular senescence.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for mitigating cellular senescence, particularly in the context of HGPS. Its mechanism of action, centered on the restoration of nuclear architecture and function through the inhibition of NAT10 and the rebalancing of the Transportin-1 nuclear import pathway, offers a novel approach to combating the detrimental effects of progerin accumulation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of aging and drug development.
Future research should focus on further elucidating the precise molecular targets of this compound and its downstream effects. While its impact on HGPS is promising, its efficacy in other models of cellular senescence and natural aging warrants thorough investigation. The development of more specific and potent inhibitors of NAT10 could also provide valuable tools for dissecting the role of this enzyme in senescence and for developing next-generation senotherapeutics. Clinical evaluation of this compound or its analogs will be a critical next step in translating these promising preclinical findings into tangible therapeutic benefits for patients with progeria and potentially other age-related diseases.
References
- 1. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transportin-1: A Nuclear Import Receptor with Moonlighting Functions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacotherapy to gene editing: potential therapeutic approaches for Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteomic analysis of endogenous FAT10 substrates identifies p62/SQSTM1 as a substrate of FAT10ylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 8. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transportin-1: A Nuclear Import Receptor with Moonlighting Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buckinstitute.org [buckinstitute.org]
- 11. Transportin 1 is a major nuclear import receptor of the nitric oxide synthase interacting protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Senescence Associated β-galactosidase Staining [bio-protocol.org]
The Impact of Remodelin on N-acetyltransferase 10 (NAT10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyltransferase 10 (NAT10) is a crucial enzyme implicated in a variety of cellular processes, including RNA acetylation, DNA replication and repair, and cell cycle regulation. Its overexpression is associated with numerous pathologies, most notably cancer and progeria. Remodelin, a small molecule, has been widely studied as a NAT10 inhibitor, demonstrating significant effects on cancer cell proliferation, apoptosis, and metastasis, as well as showing promise in models of Hutchinson-Gilford progeria syndrome. This technical guide provides an in-depth overview of the impact of this compound on NAT10, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. A critical perspective on the specificity of this compound as a direct NAT10 inhibitor is also presented, reflecting the ongoing scientific discourse.
Mechanism of Action of this compound on NAT10
This compound has been primarily characterized as an inhibitor of NAT10.[1] NAT10 is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on RNA, which plays a role in RNA stability and translation.[2] By inhibiting NAT10, this compound is thought to disrupt these essential cellular functions, leading to its observed anti-cancer and anti-aging effects.
However, it is crucial to note that the direct and specific inhibitory effect of this compound on NAT10's RNA acetyltransferase activity has been questioned. Some studies suggest that this compound may act as a cryptic assay interference compound with the potential to interact with multiple protein targets.[3][4] These findings indicate that the phenotypic effects of this compound may not be solely attributable to the inhibition of NAT10-catalyzed RNA acetylation.[3] Despite this controversy, this compound remains a valuable tool for studying NAT10-related cellular processes, and its effects are consistently linked to the modulation of pathways regulated by NAT10.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cell lines and in vivo models as reported in the scientific literature.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| PC-3, VCaP | Prostate Cancer | 20 µM | Significantly decreased cell proliferation over 7 days. | [1] |
| PC-3, DU145, VCaP | Prostate Cancer | 2, 10, 20, 40 µM | Dose-dependent attenuation of proliferation at 48 hours. | [1] |
| Breast Cancer Cell Lines | Breast Cancer | 2.5, 5.0, 7.5, 10.0 µM | Synergistically reduced cell viability with doxorubicin. | [5] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Not Specified | Attenuated proliferation, invasion, and migration. | [6][7] |
| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | Not Specified | Increased chemosensitivity to doxorubicin. | [8] |
Table 2: In Vivo Effects of this compound
| Model | Condition | This compound Dosage | Observed Effect | Reference |
| Nude Mice with PC-3 Xenografts | Prostate Cancer | 2 mg/kg or 20 mg/kg | Dose-dependent inhibition of tumor growth. | [1] |
| HGPS Mouse Model | Hutchinson-Gilford Progeria Syndrome | Not Specified | Increased life span and improved cardiovascular health. | [9] |
| Nude Mice with A549 Xenografts | Non-Small Cell Lung Cancer | Not Specified | Inhibited tumor growth, comparable to shNAT10. | [7] |
Key Cellular Processes Modulated by this compound via NAT10
DNA Replication
This compound-mediated inhibition of NAT10 has been shown to slow down DNA replication in prostate cancer cells.[1] This is attributed to the direct involvement of NAT10 in the DNA replication complex, where it interacts with proteins like CDC6.[1] Inhibition of NAT10 by this compound leads to reduced levels of CDC6, thereby impairing DNA replication.[1]
Epithelial-Mesenchymal Transition (EMT)
This compound has been demonstrated to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5][6][7] In breast cancer and non-small cell lung cancer cells, this compound treatment leads to the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like vimentin and N-cadherin.[5][6][7] This reversal of EMT contributes to the observed reduction in cancer cell invasion and migration.
Apoptosis and Cell Cycle Arrest
Targeting NAT10 with this compound can induce apoptosis and cell cycle arrest in cancer cells. In acute myeloid leukemia cells, this compound treatment leads to G1 phase cell cycle arrest. This is associated with decreased expression of key cell cycle proteins like CDK2, CDK4, CyclinD1, and Cyclin E, and increased expression of p16 and p21.
Hutchinson-Gilford Progeria Syndrome (HGPS)
In cellular and animal models of HGPS, a premature aging syndrome, this compound has shown significant therapeutic potential.[2][9][10] It improves nuclear architecture, reduces DNA damage markers, and enhances cell fitness in HGPS-derived cells.[10] In HGPS mouse models, oral administration of this compound extends lifespan and ameliorates cardiovascular pathologies.[9]
Signaling Pathways Influenced by this compound and NAT10
Wnt/β-catenin Signaling Pathway
NAT10 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer progression.[11][12][13][14] NAT10 can mediate the stability of KIF23 mRNA through ac4C modification, leading to the activation of the Wnt/β-catenin pathway and subsequent translocation of β-catenin to the nucleus.[11][13] this compound, by inhibiting NAT10, can disrupt this cascade.
Epithelial-Mesenchymal Transition (EMT) Pathway
The inhibition of NAT10 by this compound directly impacts the expression of key EMT markers, suggesting a role in regulating this pathway.
References
- 1. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Research on the Mechanism of Tumor Regulation by N-Acetyltransferase 10 [discovmed.com]
- 3. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longlonglife.org [longlonglife.org]
- 10. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the therapeutic potential of Remodelin in cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Remodelin, a selective and orally active inhibitor of N-acetyltransferase 10 (NAT10), is emerging as a promising therapeutic agent in the landscape of cancer treatment. This technical guide synthesizes the current understanding of this compound's mechanism of action, its preclinical efficacy in various cancer models, and the intricate signaling pathways it modulates. Through a comprehensive review of existing literature, this document provides researchers and drug development professionals with a detailed overview of this compound's therapeutic potential, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions.
Introduction
N-acetyltransferase 10 (NAT10) is an enzyme implicated in diverse cellular processes, including RNA acetylation, ribosome biogenesis, and the regulation of gene expression. Its overexpression has been correlated with the progression of several malignancies, making it an attractive target for cancer therapy. This compound has been identified as a potent and specific inhibitor of NAT10, demonstrating significant anti-cancer activity in preclinical studies. This guide delves into the core aspects of this compound's function and its potential translation into clinical practice.
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the inhibition of NAT10. This inhibition disrupts the acetylation of various cellular substrates, leading to a cascade of events that collectively impede cancer cell growth and survival. Key mechanistic pillars of this compound's action include:
-
Inhibition of DNA Replication: this compound has been shown to slow down DNA replication in cancer cells, a critical process for rapid tumor proliferation.[1][2][3]
-
Modulation of the Epithelial-Mesenchymal Transition (EMT): A pivotal process in cancer metastasis, EMT is significantly influenced by this compound. Studies have demonstrated that this compound can reverse EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.[4][5][6]
-
Suppression of Hypoxia-Inducible Factors (HIFs): In the tumor microenvironment, hypoxia is a major driver of angiogenesis and metastasis. This compound has been found to suppress the expression of HIF-1α and HIF-2α, key mediators of the hypoxic response.[7]
-
Alteration of Mitochondrial Lipid Metabolism: Recent findings suggest that this compound can alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells, opening new avenues for its therapeutic application.[8]
Preclinical Efficacy: In Vitro and In Vivo Data
This compound has demonstrated significant anti-cancer activity across a range of cancer types in both cell culture and animal models.
In Vitro Studies
The efficacy of this compound has been evaluated in various cancer cell lines, revealing its potent anti-proliferative and anti-invasive properties.
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Prostate Cancer | VCaP, LNCaP, PC3, DU145 | Dose-dependent inhibition of cell proliferation and colony formation.[1][3] | [1][3] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Attenuated proliferation, invasion, and migration.[4][5] | [4][5] |
| Breast Cancer | Not specified | Reduced cell viability and attenuated doxorubicin resistance.[6] | [6] |
| Hepatocellular Carcinoma | Not specified | Inhibited invasion and migration under hypoxic conditions.[4] | [4] |
In Vivo Studies
Xenograft models have provided crucial evidence for this compound's anti-tumor effects in a living organism.
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Prostate Cancer | Nude mice with AR-negative tumor xenografts | 2 or 20 mg/kg, i.p., once every two days for 4 weeks | Significantly reduced tumor growth.[1][2] | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse xenograft | Not specified | Attenuated proliferation, invasion, and metastasis.[4][5] | [4][5] |
| Hepatocellular Carcinoma | Xenograft model | Not specified | Inhibited tumor growth.[1][2] | [1][2] |
Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the intricate modulation of key signaling pathways that are often dysregulated in cancer.
Figure 1: this compound's multifaceted mechanism of action targeting NAT10 and downstream oncogenic pathways.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section details the methodologies for key experiments cited in the literature.
Cell Proliferation Assay (CCK-8 Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and culture overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 μM) for the desired duration (e.g., 1-7 days).[1][2]
-
Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Transwell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
-
Methodology:
-
Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
-
Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with this compound at various concentrations.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
-
Western Blotting
-
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., NAT10, E-cadherin, N-cadherin, Vimentin).
-
Methodology:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 2 or 20 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the specified schedule (e.g., once every two days for 4 weeks).[1][2]
-
Measure tumor volume and body weight regularly.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blotting).
-
Logical Workflow for Preclinical Evaluation
The preclinical assessment of this compound's therapeutic potential follows a logical and stepwise progression from in vitro characterization to in vivo validation.
Figure 2: A logical workflow for the preclinical evaluation of this compound as a cancer therapeutic.
Conclusion and Future Directions
This compound presents a compelling profile as a novel anti-cancer agent with a well-defined molecular target and a multi-pronged mechanism of action. Its ability to inhibit DNA replication, reverse EMT, and suppress the hypoxia response underscores its potential to impact key drivers of tumor progression and metastasis. The preclinical data summarized herein provide a strong rationale for its continued development.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents. Studies have already suggested its potential to overcome doxorubicin resistance in breast cancer.[6]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound into well-designed clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Adipose Tissue Remodeling in Adipogenic Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipogenic differentiation, the process by which precursor cells commit to and develop into mature adipocytes, is a cornerstone of adipose tissue expansion and a critical determinant of systemic metabolic health. This process is not merely a matter of lipid accumulation but involves a highly orchestrated series of events collectively known as adipose tissue remodeling. This technical guide provides an in-depth exploration of the molecular mechanisms governing this remodeling, with a focus on cytoskeletal dynamics, extracellular matrix (ECM) reorganization, and the central transcriptional cascade involving PPARγ and C/EBPα. While the specific role of "Remodelin," a known N-acetyltransferase 10 (NAT10) inhibitor, in adipogenic differentiation is not yet established in scientific literature, its documented effects on mitochondrial lipid metabolism in cancer cells suggest a potential intersection with adipocyte biology that warrants future investigation. This guide will detail key signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols to facilitate further research in this vital field.
Introduction: Adipogenesis and the Imperative of Remodeling
White adipose tissue (WAT) expands through two primary mechanisms: hypertrophy, the enlargement of existing adipocytes, and hyperplasia, the formation of new adipocytes through adipogenesis. While hypertrophy is often associated with metabolic dysfunction, including inflammation and insulin resistance, adipogenesis is considered a key component of healthy adipose tissue expansion. The generation of new, insulin-sensitive adipocytes is crucial for buffering nutrient excess and maintaining metabolic homeostasis.
The differentiation of preadipocytes into mature, lipid-laden adipocytes is a complex process involving dramatic changes in cell morphology and function. This transformation necessitates extensive remodeling of both the intracellular and extracellular environments. Key aspects of this remodeling include:
-
Cytoskeletal Reorganization: Preadipocytes exhibit a well-defined cytoskeleton with prominent stress fibers. During differentiation, this actin network undergoes a significant transformation, shifting from stress fibers to a more cortical actin structure to accommodate the formation and expansion of lipid droplets.
-
Extracellular Matrix (ECM) Dynamics: The ECM surrounding preadipocytes is rich in fibronectin, which generally inhibits adipogenesis. As differentiation proceeds, the ECM is remodeled, with a decrease in fibronectin and an increase in laminin, creating a microenvironment permissive for adipocyte maturation.
This guide will delve into the molecular machinery driving these remodeling events and their integration with the core transcriptional program of adipogenesis.
The Central Transcriptional Cascade: PPARγ and C/EBPα
The transcriptional regulation of adipogenesis is primarily orchestrated by two master transcription factors: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα). These factors work in a coordinated fashion to activate the expression of a vast array of genes responsible for the adipocyte phenotype.
-
PPARγ: Considered the master regulator of adipogenesis, PPARγ is both necessary and sufficient for driving the differentiation process. Its activation by ligands, such as fatty acids and their derivatives, leads to the transcriptional upregulation of genes involved in lipid uptake, synthesis, and storage.
-
C/EBPα: Working in concert with PPARγ, C/EBPα is another critical transcription factor that is induced during adipogenesis. It plays a crucial role in promoting and maintaining the differentiated state and is essential for insulin sensitivity in mature adipocytes. C/EBPβ and C/EBPδ are expressed earlier in the differentiation program and are responsible for inducing the expression of PPARγ and C/EBPα.
The interplay between these transcription factors and the signaling pathways that regulate their activity is central to understanding the control of adipogenesis.
Signaling Pathways Influencing Adipogenesis
Several signaling pathways converge on the core transcriptional machinery to either promote or inhibit adipogenic differentiation.
Remodelin's Influence on Stem Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the influence of Remodelin, a specific inhibitor of N-acetyltransferase 10 (NAT10), on stem cell culture. By elucidating its molecular mechanisms and impact on pluripotency and differentiation, this document serves as a valuable resource for researchers and professionals in the field of regenerative medicine and drug development.
Core Concepts: The Dual Mechanism of this compound
This compound exerts its influence on stem cells primarily through two interconnected molecular pathways: the inhibition of NAT10 and the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).
Inhibition of NAT10 and its Impact on mRNA Acetylation
This compound is a potent and specific inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme responsible for N4-acetylcytidine (ac4C) modification of mRNA, a post-transcriptional modification that enhances mRNA stability and translational efficiency.[1][2][3] By inhibiting NAT10, this compound reduces the levels of ac4C on target mRNAs, leading to their degradation and reduced protein expression.[3] This mechanism is crucial in the context of stem cell biology, as NAT10-mediated acetylation has been shown to stabilize the transcripts of key pluripotency factors.[1]
Suppression of Hypoxia-Inducible Factor-1α (HIF-1α)
In addition to its role as a NAT10 inhibitor, this compound has been demonstrated to suppress the expression of HIF-1α.[4] HIF-1α is a master regulator of the cellular response to hypoxia and plays a complex, often context-dependent, role in stem cell fate decisions. It has been implicated in both the maintenance of stemness in some contexts and the promotion of differentiation in others.[5][6][7]
Influence on Pluripotency and Self-Renewal
NAT10 is essential for maintaining the pluripotent state of embryonic stem cells (ESCs).[1] It achieves this by stabilizing the mRNA of core pluripotency transcription factors such as OCT4.[8] Consequently, the inhibition of NAT10 by this compound is expected to disrupt the self-renewal capacity of pluripotent stem cells and promote their differentiation. Studies involving the knockdown of NAT10 in human embryonic stem cells (hESCs) have confirmed this, showing a decrease in the expression of pluripotency markers and an increase in the expression of differentiation markers.[8]
Table 1: Effect of NAT10 Knockdown on Pluripotency and Differentiation Marker Expression in hESCs
| Gene Category | Gene | Expression Change upon NAT10 Knockdown | Reference |
| Pluripotency Markers | OCT4 | Decreased | [8] |
| NANOG | Decreased | [8] | |
| SOX2 | Decreased | [8] | |
| Endoderm Markers | SOX17 | Increased | [8] |
| FOXA2 | Increased | [8] | |
| Ectoderm Markers | SOX1 | Increased | [8] |
| PAX6 | Increased | [8] | |
| NES | Increased | [8] | |
| Mesoderm Marker | TBXT (T) | Increased | [8] |
Data is derived from studies on NAT10 knockdown, which mimics the effect of this compound.
Modulation of Stem Cell Differentiation
This compound's influence extends to directing the differentiation of stem cells towards specific lineages. This is achieved through its dual mechanism of action, impacting both NAT10- and HIF-1α-dependent pathways.
Ectodermal Differentiation
Inhibition of NAT10 has been shown to promote the ectodermal differentiation of hESCs.[3] This is mediated, at least in part, by the NAT10-dependent acetylation and subsequent stabilization of the mRNA encoding for the transcription factor NR2F1, which is involved in neurogenesis.[3] Therefore, treatment with this compound is anticipated to enhance the generation of ectodermal lineages from pluripotent stem cells.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
NAT10 has been identified as a positive regulator of the osteogenic differentiation of MSCs.[9] The inhibition of NAT10 would, therefore, be expected to impede this process. This presents a potential application for this compound in controlling the lineage commitment of MSCs and maintaining them in a more multipotent state.
Signaling Pathways Influenced by this compound
The effects of this compound on stem cell fate are orchestrated through the modulation of several key signaling pathways.
NAT10-Mediated Signaling
The inhibition of NAT10 by this compound initiates a cascade of events that ultimately impinge upon crucial developmental signaling pathways. The NAT10-ac4C-ANP32B axis has been identified as a critical link between RNA modification and chromatin remodeling.[1][10] This axis can modulate the chromatin landscape of downstream target genes, including key regulators of the Wnt and TGF-β signaling pathways, both of which are fundamental to stem cell self-renewal and differentiation.[1][10]
HIF-1α-Mediated Signaling
By suppressing HIF-1α, this compound can influence a separate set of signaling pathways that are critical for stem cell function. HIF-1α is known to interact with key stem cell pathways, including the Notch and Wnt signaling cascades.[7][11] Furthermore, in mouse ESCs, HIF-1α has been shown to inhibit self-renewal by negatively regulating the LIF-STAT3 pathway.[5][6] Therefore, this compound-mediated inhibition of HIF-1α could potentially promote self-renewal in this specific context.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on stem cell culture.
Protocol for Assessing the Effect of this compound on hESC Self-Renewal
Objective: To determine the dose-dependent effect of this compound on the maintenance of pluripotency in human embryonic stem cells.
Materials:
-
Human embryonic stem cells (e.g., H9 line)
-
Feeder-free hESC culture medium (e.g., mTeSR1)
-
Matrigel-coated culture plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Reagents for immunocytochemistry (e.g., antibodies against OCT4, NANOG, SOX2)
-
Reagents for quantitative RT-PCR (qRT-PCR)
-
Alkaline Phosphatase (AP) staining kit
Procedure:
-
Cell Culture: Culture hESCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols.
-
Treatment: Once the hESCs reach 50-60% confluency, replace the medium with fresh mTeSR1 containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control with the corresponding concentration of DMSO.
-
Incubation: Culture the cells for 3-5 days, replacing the medium with fresh medium containing the respective treatments daily.
-
Morphological Assessment: Observe the morphology of the hESC colonies daily for signs of differentiation (e.g., loss of defined colony edges, appearance of flattened, irregular cells).
-
Alkaline Phosphatase Staining: After the treatment period, perform AP staining according to the manufacturer's instructions to visualize undifferentiated colonies.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for pluripotency markers (OCT4, NANOG, SOX2).
-
qRT-PCR Analysis: Harvest RNA from the cells and perform qRT-PCR to quantify the expression levels of pluripotency genes (e.g., POU5F1, NANOG, SOX2) and differentiation markers for the three germ layers (e.g., SOX17, PAX6, T).
Data Analysis:
-
Quantify the percentage of AP-positive colonies for each treatment group.
-
Analyze the fluorescence intensity of pluripotency markers from immunocytochemistry images.
-
Calculate the relative gene expression levels from qRT-PCR data, normalized to a housekeeping gene.
Protocol for Evaluating the Impact of this compound on MSC Osteogenic Differentiation
Objective: To assess the effect of this compound on the in vitro osteogenic differentiation of mesenchymal stem cells.
Materials:
-
Human mesenchymal stem cells (e.g., bone marrow-derived)
-
MSC growth medium
-
Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Alizarin Red S staining solution
-
Reagents for qRT-PCR
Procedure:
-
Cell Seeding: Seed MSCs in a 24-well plate at a density that will reach confluency at the start of differentiation.
-
Induction of Differentiation: Once confluent, replace the growth medium with osteogenic induction medium.
-
Treatment: Add this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) to the osteogenic medium. Include a vehicle control.
-
Culture and Medium Change: Culture the cells for 14-21 days, replacing the medium with fresh induction medium and the respective treatments every 2-3 days.
-
Alizarin Red S Staining: At the end of the differentiation period, fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of mineralization.
-
Quantification of Mineralization: To quantify the extent of mineralization, the Alizarin Red S stain can be extracted with cetylpyridinium chloride and the absorbance measured.
-
qRT-PCR Analysis: At various time points during differentiation (e.g., day 7, 14, 21), harvest RNA to analyze the expression of osteogenic marker genes (e.g., RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin)).
Data Analysis:
-
Visually compare the intensity of Alizarin Red S staining between treatment groups.
-
Quantify the absorbance of the extracted Alizarin Red S to determine the relative amount of mineralization.
-
Analyze the temporal expression patterns of osteogenic marker genes using qRT-PCR data.
Summary and Future Directions
This compound presents a powerful tool for modulating stem cell fate. Its dual inhibitory action on NAT10 and HIF-1α provides a multifaceted approach to influencing pluripotency and differentiation. The ability to fine-tune these fundamental cellular processes has significant implications for regenerative medicine, disease modeling, and the development of novel therapeutic strategies.
Future research should focus on elucidating the complete repertoire of NAT10-acetylated mRNAs in various stem cell populations and further dissecting the complex interplay between the NAT10 and HIF-1α pathways in response to this compound treatment. In vivo studies will also be crucial to validate the therapeutic potential of this compound in tissue regeneration and disease models.
References
- 1. Influence of remodeling on the mineralization of bone tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. NAT10‐mediated ac4C modification promotes ectoderm differentiation of human embryonic stem cells via acetylating NR2F1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Matrix Remodeling in Stem Cell Culture: A Potential Target for Regulating Stem Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor-1 alpha inhibits self-renewal of mouse embryonic stem cells in Vitro via negative regulation of the leukemia inhibitory factor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia is fine-tuned by Hif-1α and regulates mesendoderm differentiation through the Wnt/β-Catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bone marrow mesenchymal stem cells and TGF-β signaling in bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling stem cells using quantitative PCR protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | RETRACTED: HIF-1α Affects the Neural Stem Cell Differentiation of Human Induced Pluripotent Stem Cells via MFN2-Mediated Wnt/β-Catenin Signaling [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Remodelin in In-Vitro Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remodelin is a selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in various cellular processes, including DNA replication and repair, and the regulation of gene expression.[1] Dysregulation of NAT10 has been linked to the progression of several cancers, making it a promising target for therapeutic intervention. This compound has demonstrated anti-tumor effects in various cancer models by inhibiting NAT10 activity, leading to suppressed cancer cell growth and proliferation. These application notes provide detailed protocols for utilizing this compound in in-vitro cancer studies to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the acetyltransferase activity of NAT10. This inhibition disrupts NAT10-mediated cellular processes that are often hijacked by cancer cells to promote their survival and proliferation. The downstream effects of NAT10 inhibition by this compound include:
-
Inhibition of DNA Replication: this compound has been shown to slow down DNA replication in cancer cells.
-
Induction of Apoptosis: By interfering with critical cellular pathways, this compound can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Treatment with this compound can lead to the arrest of cancer cells in specific phases of the cell cycle, thereby halting their proliferation.
-
Modulation of Signaling Pathways: this compound has been observed to impact key signaling pathways involved in cancer progression, such as the Epithelial-Mesenchymal Transition (EMT), NF-κB, and Wnt/β-catenin pathways.
Data Presentation
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U2OS | Osteosarcoma | 48 | Not explicitly stated, but 500 µM showed the greatest inhibition |
| MG63 | Osteosarcoma | 48 | Not explicitly stated, but 500 µM showed the greatest inhibition |
Note: Further studies are required to determine the precise IC50 values of this compound in a broader range of cancer cell lines.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 500 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4][5][6]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.
-
Caption: Workflow of the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cancer cells via flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caption: Detection of apoptosis using Annexin V and PI.
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of this compound-treated cancer cells using propidium iodide staining and flow cytometry.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[11]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis.
Western Blot Analysis of EMT Markers
This protocol is for detecting changes in the expression of Epithelial-Mesenchymal Transition (EMT) markers in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Lysis:
-
Seed cells and treat with this compound as previously described.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
-
Signaling Pathways
This compound's Impact on NAT10 and Downstream Signaling
This compound's inhibition of NAT10 can affect multiple signaling pathways crucial for cancer progression. The following diagram illustrates the central role of NAT10 and the inhibitory effect of this compound.
Caption: this compound inhibits NAT10, affecting key cancer pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. ED-B fibronectin expression is a marker of epithelial-mesenchymal transition in translational oncology - PMC [pmc.ncbi.nlm.nih.gov]
Remodelin in Murine Models: Application Notes and Protocols for In-Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Remodelin, a potent and specific inhibitor of N-acetyltransferase 10 (NAT10), in pre-clinical in-vivo mouse models. This document details recommended dosage regimens, administration protocols, and the underlying signaling pathways affected by this compound, particularly in the context of cancer research.
Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and frequencies of this compound used in various mouse models. These data are compiled from peer-reviewed studies and are intended to serve as a guide for designing in-vivo experiments.
| Cancer Type | Mouse Model | Dosage | Administration Route | Frequency | Study Outcome |
| Prostate Cancer | Nude mice with PC-3 cell xenografts | 2 mg/kg (low dose), 20 mg/kg (high dose) | Injected (route not specified) | Every two days for 4 weeks | Significantly reduced tumor growth.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice with A549 cell xenografts | 20 mg/kg | Intraperitoneal injection | Every other day | Attenuated tumor proliferation, invasion, and metastasis. |
| Cervical Cancer | Nude mice with SiHa cell xenografts | 20 mg/kg | Intraperitoneal injection | Every 3 days for 4 weeks | Prevented cervical cancer growth in vivo.[2] |
| Hepatocellular Carcinoma (HCC) | Nude mice with a xenograft model | Not specified | Not specified | Not specified | Enhanced the efficacy of doxorubicin.[3] |
| Breast Cancer | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Attenuated doxorubicin resistance.[4] |
Experimental Protocols
Preparation of this compound for In-Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.
-
This compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of the desired concentration (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.
-
Final Dosing Solution: On the day of administration, dilute the this compound stock solution with the vehicle to achieve the final desired concentration for injection. For example, to prepare a 2 mg/mL dosing solution from a 20 mg/mL stock, mix 1 part of the stock solution with 9 parts of the vehicle.
-
Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a sterile tube before administration.
-
Storage: Store the stock solution at -20°C. Prepare the final dosing solution fresh for each administration.
Administration of this compound in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used for xenograft studies.
-
The choice of mouse strain should be appropriate for the specific cancer cell line being used.
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., A549 for NSCLC, PC-3 for prostate cancer) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous xenografts, inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
This compound Administration Protocol (Intraperitoneal Injection):
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Weigh each mouse to calculate the precise volume of the this compound dosing solution to be administered.
-
Restrain the mouse appropriately. For intraperitoneal (IP) injection, position the mouse with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently inject the calculated volume of the this compound solution or vehicle control.
-
Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Signaling Pathways and Experimental Workflows
NAT10 Signaling Pathway in Cancer Progression
This compound functions as a specific inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme that catalyzes the N4-acetylcytidine (ac4C) modification on RNA, which plays a crucial role in regulating RNA stability and translation. In several cancers, NAT10 is upregulated and promotes tumor progression through various signaling pathways, including the Epithelial-Mesenchymal Transition (EMT).
Caption: this compound inhibits NAT10, disrupting cancer-promoting signaling.
By inhibiting NAT10, this compound reduces ac4C levels on target mRNAs, leading to their destabilization and reduced translation. This can suppress the expression of oncogenes and key regulators of EMT. The downregulation of mesenchymal markers like vimentin and upregulation of epithelial markers such as E-cadherin are hallmarks of EMT reversal, which is associated with decreased cell migration, invasion, and metastatic potential.[4][5][6]
Experimental Workflow for In-Vivo this compound Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Workflow for assessing this compound's in-vivo anti-tumor effects.
References
- 1. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up regulation of NAT10 promotes metastasis of hepatocellular carcinoma cells through epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Remodelin in Progeria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is an extremely rare, fatal genetic disorder characterized by accelerated aging in children.[1] The disease is caused by a specific point mutation in the LMNA gene, which encodes Lamin A, a key structural protein of the cell nucleus.[1][2] This mutation leads to the production of a toxic, truncated protein known as progerin.[1][3] Progerin accumulation disrupts the nuclear lamina, leading to a cascade of cellular defects including abnormal nuclear morphology, disorganized chromatin, increased DNA damage, and premature cellular senescence.[3][4]
Remodelin is a small molecule that has emerged as a promising therapeutic candidate in HGPS research.[4][5] It was identified for its ability to improve the nuclear architecture and overall fitness of cells affected by lamin A defects.[5] this compound functions as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme whose inhibition has been shown to correct cellular defects in laminopathic cells.[2][5] These application notes provide a comprehensive overview of this compound's mechanism, quantitative effects, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound's therapeutic effects in the context of progeria are primarily attributed to its inhibition of NAT10.[5] The downstream consequences of NAT10 inhibition counteract several key pathological features of HGPS at the cellular level:
-
Correction of Nuclear Architecture: The primary and most visible effect of this compound is the amelioration of the misshapen nuclei characteristic of HGPS cells.[4] NAT10 inhibition mediates this rescue through the reorganization of the microtubule network.[5]
-
Reduction of DNA Damage: HGPS cells exhibit high levels of DNA damage. This compound treatment leads to a significant decrease in DNA double-strand break markers, such as γH2AX and autophosphorylated ATM.[4][6] This suggests that this compound helps to restore genomic stability.
-
Rebalancing Nuclear Import Pathways: Progerin accumulation disrupts the normal transport of proteins into and out of the nucleus. Specifically, it affects the Transportin-1 (TNPO1) nuclear import pathway, leading to the mislocalization of critical proteins like the nuclear pore component NUP153.[7] Inhibition of NAT10 by this compound restores the proper balance of TNPO1 between the nucleus and cytoplasm, thereby correcting nuclear pore complex integrity and function.[7]
-
Decreased Cellular Senescence: By mitigating nuclear defects and DNA damage, this compound treatment delays the onset of premature cellular senescence, a major hallmark of HGPS, and enhances the proliferation capacity of patient-derived cells.[4][6]
It is important to note that while the phenotypic benefits of this compound are linked to NAT10 inhibition, one study has suggested that this compound may act as an assay interference compound and might not directly inhibit NAT10-catalyzed RNA acetylation, indicating its precise molecular interaction requires further investigation.[8]
Data Presentation
The efficacy of this compound has been quantified in both cellular and animal models of HGPS. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in HGPS Cellular Models
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| Nuclear Morphology | HGPS Patient Fibroblasts (AG11498, AG06297) | 1 µM this compound | Significant reduction in the percentage of misshapen nuclei. | [4] |
| DNA Damage | LmnaG609G/G609G Mouse Fibroblasts | 1 µM this compound for 7 days | Significant decrease in γH2AX positive cells. | [9] |
| HGPS Patient Fibroblasts | This compound Treatment | Decreased steady-state levels of γH2AX. | [4][6] | |
| Cellular Senescence | HGPS Patient Fibroblasts (AG11498) | This compound Treatment for 8 days | Significant decrease in senescence-associated β-galactosidase positive cells. | [4][6] |
| Cell Proliferation | HGPS Patient Fibroblasts | This compound Treatment | Enhanced cell proliferation capacity. | [4][6] |
Table 2: In Vivo Efficacy of this compound in a Progeria Mouse Model (LmnaG609G/G609G)
| Parameter | Treatment | Result | Reference |
| Body Weight | 100 mg/kg daily, oral administration | Slowed body-weight loss. | [10][11] |
| Lifespan | Oral administration | 25% increase in Kaplan-Meier area under the curve, indicating extended healthspan. | [9] |
| Cardiovascular Health | 100 mg/kg daily, oral administration | Reduced adventitial fibrosis of the aorta and loss of vascular smooth muscle cells. | [2][10][11] |
| Genomic Instability | 100 mg/kg daily, oral administration | Decreased markers of genome instability in heart and lung tissues. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in HGPS research.
Protocol 1: Cell Culture and this compound Treatment of HGPS Fibroblasts
This protocol describes the maintenance of HGPS patient-derived fibroblasts and their treatment with this compound.
Materials:
-
HGPS patient-derived fibroblasts (e.g., AG11498, AG06297) and normal control fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), 15%
-
Penicillin-Streptomycin solution (100x)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks, plates, and consumables
Procedure:
-
Cell Culture: Culture fibroblasts in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C.
-
Cell Seeding: Seed HGPS and control fibroblasts onto appropriate culture plates (e.g., 6-well plates or plates with coverslips for imaging) at a density that allows for several days of growth and treatment.
-
Treatment: Allow cells to adhere for 24 hours. The following day, replace the medium with fresh medium containing either this compound (final concentration typically 1 µM) or an equivalent volume of DMSO for the vehicle control.[9]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 7-8 days).[4][9] Replace the medium with fresh this compound or DMSO-containing medium every 2-3 days.
-
Analysis: After the treatment period, proceed with downstream analyses such as immunofluorescence, Western blotting, or senescence assays.
Protocol 2: Immunofluorescence for Nuclear Morphology and DNA Damage
This protocol is for visualizing nuclear shape and the DNA damage marker γH2AX.
Materials:
-
Cells grown on coverslips (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-Lamin A/C (for nuclear shape), anti-γH2AX (for DNA damage)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with appropriate fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope.[9] Quantify the percentage of misshapen nuclei (based on Lamin A/C staining) and the percentage of γH2AX-positive cells from at least 100 cells per condition.[9]
Protocol 3: Western Blotting for γH2AX Analysis
This protocol details the detection of protein levels by Western blot.
Materials:
-
Cell pellets (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software.[9]
Mandatory Visualizations
References
- 1. An overview of treatment strategies for Hutchinson-Gilford Progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound against aging: the game is on - Work for human longevity [longlonglife.org]
- 3. The Molecular and Cellular Basis of Hutchinson–Gilford Progeria Syndrome and Potential Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the acetyltransferase NAT10 normalizes progeric and aging cells by rebalancing the Transportin-1 nuclear import pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Small-Molecule Therapeutic Perspectives for the Treatment of Progeria - PMC [pmc.ncbi.nlm.nih.gov]
Remodelin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remodelin is a small molecule initially identified as a potent inhibitor of N-acetyltransferase 10 (NAT10). It has garnered significant interest in various research fields, including cancer biology and rare genetic diseases like Hutchinson-Gilford Progeria Syndrome (HGPS), for its ability to modulate cellular processes such as nuclear architecture, DNA replication, and gene expression.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and reliable results.
Important Note on Specificity: While widely cited as a NAT10 inhibitor, researchers should be aware of studies suggesting that this compound may act as a "cryptic assay interference chemotype" with potential off-target effects.[3][4][5] Some studies indicate it can interact with multiple cellular proteins and may not directly inhibit NAT10-catalyzed cytidine acetylation.[3][4] Therefore, rigorous experimental controls, including the use of NAT10 knockdown/knockout models, are highly recommended to validate that the observed effects are specifically due to NAT10 inhibition.
Data Presentation
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄N₄S (free base) | [6] |
| Molecular Weight | 282.37 g/mol (free base) | [6] |
| CAS Number | 949912-58-7 (free base) | [6] |
| Solubility | DMSO: ≥ 56 mg/mL (198.32 mM) | [6] |
| Ethanol: 4 mg/mL (14.16 mM) | [6] | |
| Water: Insoluble | [6] |
Note: this compound is often supplied as a hydrobromide (HBr) salt (C₁₅H₁₅BrN₄S, MW: 363.28 g/mol ), which may have different solubility characteristics.[2][7] Always refer to the manufacturer's datasheet for specific information. For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7]
Table 2: Recommended Working Concentrations in Cell Culture
| Cell Line(s) | Application | Concentration Range | Incubation Time | Source(s) |
| Prostate Cancer Cells (VCaP, PC3, DU145) | Inhibition of cell growth | 10 - 40 µM | 1 - 7 days | [1] |
| Osteosarcoma Cells (U2OS, MG63) | Inhibition of NAT10 activity | 3.96 - 500 µM | 48 hours | [8] |
| Breast Cancer Cells | Attenuation of doxorubicin resistance | 2.5 - 10 µM | Not specified | [9] |
| HGPS Fibroblasts | Improvement of nuclear morphology | Not specified | Not specified | [2] |
| Hepatocellular Carcinoma Cells | Inhibition of invasion and migration | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) For this compound (free base, MW = 282.37 g/mol ) to make 1 mL (0.001 L) of 10 mM stock: Mass (mg) = 10 * 282.37 * 0.001 = 2.82 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Application: Immediately add the freshly prepared working solution to your cell cultures.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Proposed (and debated) signaling pathway of this compound via NAT10 inhibition.
Mechanism of Action
This compound is reported to function as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the acetylation of various substrates, including histones and RNA.[12][13] By inhibiting NAT10, this compound is thought to influence several cellular processes:
-
Nuclear Architecture: NAT10 inhibition by this compound has been shown to improve the nuclear shape in cells with defects in the nuclear lamina, such as in Hutchinson-Gilford Progeria Syndrome.[2]
-
DNA Replication: this compound has been observed to slow down DNA replication, contributing to its anti-proliferative effects in cancer cells.[1]
-
Gene Expression: Through its impact on acetylation, this compound can modulate the expression of various genes involved in cell growth, proliferation, and metastasis.[9]
-
Mitochondrial Metabolism: Recent studies suggest that this compound can alter mitochondrial fatty acid metabolism in cancer cells.[13]
As previously mentioned, the specificity of this compound for NAT10 has been questioned.[3][4] Studies have shown that this compound can react with multiple proteins and may not affect NAT10-dependent cytidine acetylation in cellular assays.[3][4] Therefore, it is crucial to interpret data from this compound treatment with caution and to employ orthogonal approaches to confirm the role of NAT10 in the observed phenotypes.
References
- 1. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrobromide | Histone Acetyltransferase | RAAS | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Remodelin for the Investigation of NAT10 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Remodelin, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), as a tool to study its diverse cellular functions. This document outlines this compound's mechanism of action, provides detailed protocols for key experiments, and presents quantitative data from various studies.
Introduction to NAT10 and this compound
N-acetyltransferase 10 (NAT10) is a crucial enzyme responsible for the N4-acetylcytidine (ac4C) modification of RNA, a post-transcriptional modification that plays a significant role in RNA stability and translation.[1][2] NAT10 is implicated in a wide array of cellular processes, including ribosome biogenesis, DNA damage response, cell division, and the regulation of gene expression.[3][4] Dysregulation of NAT10 has been linked to various diseases, including cancer, progeria, autoimmune disorders, and cardiovascular conditions.[1][2][3]
This compound has been identified as a potent and selective inhibitor of NAT10.[5][6] It has been demonstrated to suppress the growth of various cancer cells, slow DNA replication, and alleviate cellular defects in models of Hutchinson-Gilford progeria syndrome (HGPS).[5][7] While widely used as a NAT10 inhibitor, some studies suggest that this compound's effects on cellular phenotypes may occur without altering global ac4C levels, indicating the need for careful experimental design and interpretation.[8]
Data Presentation: Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| Prostate Cancer (AR-positive & AR-negative) | Prostate Cancer | Cell Proliferation | 10-40 µM | Dose-dependent inhibition of proliferation | [5] |
| VCaP | Prostate Cancer | Cell Proliferation | 20 µM | Significant decrease in cell proliferation | [7] |
| PC-3 | Prostate Cancer | Cell Proliferation | 20 µM | Significant decrease in cell proliferation | [7] |
| VCaP | Prostate Cancer | Migration | 20 µM | Decreased cell migration | [7] |
| PC-3 | Prostate Cancer | Migration | 20 µM | Decreased cell migration | [7] |
| VCaP | Prostate Cancer | Invasion | 10-40 µM | Dose-dependent decrease in invasion | [7] |
| Breast Cancer Cell Lines | Breast Cancer | Cell Viability | 2.5-10 µM | Attenuated doxorubicin resistance | [9] |
| Head and Neck Squamous Cell Carcinoma | Head and Neck Cancer | Cell Proliferation | 14-33 µM | IC50 for inhibition of cell proliferation | [6] |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Cell Viability | Not specified | IC50 determined | [10] |
| U2OS and MG63 | Osteosarcoma | NAT10 Inhibition | 500 µM | Greatest inhibitory effect on NAT10 | [11] |
Table 2: In Vivo Efficacy of this compound
| Model | Disease | Dosage and Administration | Effect | Reference |
| Nude Mice Xenograft (AR-negative prostate cancer) | Prostate Cancer | 2 or 20 mg/kg, i.p., every two days for 4 weeks | Significant reduction in tumor growth | [5] |
| Hutchinson-Gilford Progeria Syndrome (HGPS) Mouse Model | Progeria | 100 mg/kg, p.o. | Enhanced healthspan | [5] |
| Nude Mouse Transplantation (PC-3 cells) | Prostate Cancer | Not specified | Inhibited in vivo cancer growth | [7] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosage and Administration | Reference |
| T1/2 (Half-life) | 1.81 hours | 5 mg/kg, p.o. | [5] |
| F% (Oral Bioavailability) | 43.5% | 5 mg/kg, p.o. | [5] |
Experimental Protocols
Detailed methodologies for key experiments using this compound to study NAT10 function are provided below.
Cell Proliferation Assay (MTS/CCK-8)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, VCaP)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 10-40 µM.[5] Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 1, 3, 5, 7 days).[5]
-
At each time point, add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control.
DNA Replication Analysis (EdU Labeling)
Objective: To assess the effect of this compound on DNA synthesis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO for 24 hours.[7]
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells.
Western Blot Analysis for NAT10 and Downstream Targets
Objective: To determine the effect of this compound on the protein expression levels of NAT10 and its downstream targets (e.g., CDC6, AR).[7]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NAT10, anti-CDC6, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study of NAT10 function using this compound.
Caption: The functional roles of NAT10 and its inhibition by this compound.
Caption: Experimental workflow for a cell proliferation assay using this compound.
Caption: Proposed mechanism of this compound's effect on DNA replication via NAT10.
Considerations and Best Practices
-
On-target vs. Off-target Effects: As with any small molecule inhibitor, it is crucial to validate that the observed phenotypes are due to the inhibition of NAT10. This can be achieved by complementing this compound studies with genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of NAT10.[7][8]
-
ac4C Modification Analysis: Given the debate surrounding this compound's direct impact on ac4C levels, it is recommended to measure ac4C modification of specific RNAs of interest using techniques like ac4C-seq or targeted RNA immunoprecipitation (RIP) followed by qRT-PCR.[8]
-
Dose-Response and Time-Course Experiments: To fully characterize the effects of this compound, it is essential to perform dose-response and time-course experiments to identify the optimal concentration and treatment duration for the specific cell type and assay being used.
-
Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any solvent effects.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool to elucidate the multifaceted functions of NAT10 in health and disease, paving the way for potential therapeutic interventions.
References
- 1. doaj.org [doaj.org]
- 2. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Research on the Mechanism of Tumor Regulation by N-Acetyltransferase 10 [discovmed.com]
- 4. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The N-acetyltransferase 10 inhibitor [11C]this compound: synthesis and preliminary positron emission tomography study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Remodelin Concentration for Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Remodelin concentration for in vitro cancer cell line experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimental design and execution.
Troubleshooting Guide
Researchers may encounter various issues when determining the optimal this compound concentration. The table below outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Incomplete dissolution of formazan crystals (in MTT assay) | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Use calibrated pipettes and proper pipetting techniques.- Ensure complete solubilization of formazan by thorough mixing and appropriate solvent selection. |
| Low signal or no dose-response | - this compound concentration is too low- Cell density is too low or too high- Incubation time is too short- this compound instability in culture media | - Test a wider and higher range of this compound concentrations.- Optimize cell seeding density for logarithmic growth during the experiment.- Increase the treatment duration.- Prepare fresh this compound solutions for each experiment and minimize exposure to light. |
| Cell viability exceeds 100% at low concentrations | - Hormesis effect (a stimulatory effect at low doses)- Interference of this compound with the viability assay reagent | - This can be a real biological effect; report it as observed.- Run a control with this compound and the assay reagent in cell-free media to check for direct chemical interactions. |
| Precipitation of this compound in culture media | - Poor solubility of this compound at the tested concentration- Interaction with media components | - Prepare this compound stock solution in an appropriate solvent like DMSO at a high concentration and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).- Test the solubility of this compound in the specific cell culture medium to be used. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of N-acetyltransferase 10 (NAT10).[1] NAT10 is an enzyme that plays a crucial role in various cellular processes, including DNA replication and repair, and the regulation of gene expression.[1][2] By inhibiting NAT10, this compound can suppress the growth of cancer cells.[1]
Q2: Which signaling pathways are affected by this compound?
A2: Inhibition of NAT10 by this compound has been shown to impact several signaling pathways involved in cancer progression. These include the epithelial-mesenchymal transition (EMT) pathway, the NF-κB signaling pathway, and the Wnt/β-catenin signaling pathway.[3][4]
Q3: What are the reported effective concentrations of this compound in different cancer cell lines?
A3: The effective concentration of this compound can vary significantly between different cancer cell lines. The following table summarizes some reported IC50 values and treatment concentrations.
| Cancer Type | Cell Line | Reported IC50 / Treatment Concentration | Reference |
| Breast Cancer | MCF7 | IC50: 13.42 µM | [5] |
| Breast Cancer | T47D | IC50: 36.86 µM | [5] |
| Breast Cancer | MDA-MB-468 | IC50: 21.36 µM | [5] |
| Prostate Cancer | PC-3, VCaP | 10-40 μM (inhibition of proliferation) | [1] |
| Non-Small Cell Lung Cancer | A549, NCI-H1975 | Treatment with this compound resulted in obvious inhibition of proliferative capacity. | [2] |
| Hepatocellular Carcinoma | - | This compound inhibits the growth of hepatocellular carcinoma in xenograft models. | [1] |
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] It is recommended to prepare fresh dilutions in cell culture media for each experiment. For storage, follow the manufacturer's instructions, which generally advise storing the solid compound and stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to ensure stability.[6]
Detailed Experimental Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[5]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflow for its optimization.
Caption: this compound's mechanism of action and its impact on cancer cell signaling pathways.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAT10‐mediated mRNA N4‐acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting unexpected results with Remodelin treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Remodelin. The information is intended for scientists and drug development professionals to address common issues and unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is reported to be an inhibitor of N-acetyltransferase 10 (NAT10).[1][2] NAT10 is an enzyme that catalyzes N4-acetylcytidine (ac4C) modification on RNA, which can influence RNA stability and translation.[3] By inhibiting NAT10, this compound has been shown in some studies to suppress the proliferation, invasion, and migration of cancer cells, notably by modulating the epithelial-mesenchymal transition (EMT) pathway.[1] It has also been observed to restore nuclear shape in laminopathic cells through the reorganization of the microtubule network.
Q2: I am not observing the expected inhibitory effect on my cells. What is a typical effective concentration for this compound?
The effective concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Some studies have reported effects in the micromolar range. For instance, in non-small cell lung cancer (NSCLC) cell lines, inhibitory effects on proliferation and migration were observed, while other studies on osteosarcoma cells used concentrations as high as 500 μM for significant inhibition.[1][3]
Q3: There are conflicting reports about this compound's specificity for NAT10. Could my results be due to off-target effects?
Yes, this is a critical consideration. Some research suggests that this compound may function as a "cryptic assay interference chemotype," meaning it can interact with multiple protein targets and that its phenotypic effects may not be solely due to the inhibition of NAT10-catalyzed RNA acetylation.[4][5] One study found that this compound did not affect N4-acetylcytidine (ac4C) levels in cellular assays, which would be the direct downstream marker of NAT10 activity on RNA.[4] If you observe a phenotype but cannot confirm the direct inhibition of NAT10's acetyltransferase activity, you may be observing an off-target effect.
Q4: My in vitro assay results with purified NAT10 do not correlate with my results from cell-based assays. Why might this be?
Discrepancies between in vitro (biochemical) and cell-based (cellular) assays are common when working with small molecule inhibitors.[6] Several factors could contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[6]
-
Compound Stability: The compound could be unstable or rapidly metabolized in the complex environment of cell culture media.[6][7]
-
Efflux Pumps: Cells may actively remove the compound using efflux pumps, keeping the intracellular concentration below the effective threshold.[6]
-
Off-Target Effects: In a cellular context, this compound might engage with other targets that are not present in a purified biochemical assay, leading to a different or more complex phenotype.[4]
Troubleshooting Guide
Issue 1: No or Low Potency Observed in Cellular Assays
You are treating your cells with this compound but do not observe the expected phenotype (e.g., decreased cell viability, changes in EMT markers).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 in your specific cell line. Test a broad range of concentrations (e.g., from nanomolar to high micromolar).[8] |
| Compound Instability | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Minimize freeze-thaw cycles. Ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[7] |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses NAT10. The biological context, such as the status of pathways regulated by NAT10, may influence sensitivity.[7] |
| Assay Duration | The observed effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Issue 2: Results Suggest Off-Target Activity
You observe a cellular phenotype, but you are unsure if it is a direct result of NAT10 inhibition.
| Possible Cause | Troubleshooting Steps |
| Non-Specific Activity | Use a primary and a secondary assay to confirm the mechanism. For example, alongside a cell viability assay, measure the levels of N4-acetylcytidine (ac4C) on RNA, a direct marker of NAT10 activity.[4][5] If ac4C levels are unchanged, the observed phenotype is likely independent of NAT10's RNA acetylation function. |
| Assay Interference | This compound has been reported to be a potential assay interference compound.[4] Test the compound in orthogonal assays that rely on different detection methods to rule out technology-specific artifacts. |
| Phenotypic Rescue | Perform a rescue experiment by overexpressing a wild-type or a drug-resistant mutant of NAT10. If the phenotype is reversed, it provides stronger evidence that the effect is on-target. |
| Use of Negative Controls | Use a structurally similar but inactive analog of this compound as a negative control, if available, to ensure the observed phenotype is due to the specific chemical structure of this compound. |
Data Summary Table
The following table summarizes quantitative data for this compound from various cellular assays. Note the variability in concentrations and conditions, which highlights the importance of optimizing experiments for your specific system.
| Cell Line | Assay Type | Reported Effective Concentration/IC50 | Reference |
| A549, NCI-H1975 (NSCLC) | CCK-8 Proliferation Assay | Inhibition observed with treatment | [1] |
| A549, NCI-H1975 (NSCLC) | Transwell Migration Assay | Inhibition observed with treatment | [1] |
| VCaP, LNCaP, PC3, DU145 (Prostate Cancer) | Cell Proliferation Assay | 10-40 µM (dose-dependent inhibition) | [2] |
| U2OS, MG63 (Osteosarcoma) | Chemosensitivity Test (48h) | Significant inhibition at 500 µM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines a typical experiment to determine the effect of this compound on the proliferation of non-small cell lung cancer (NSCLC) cells.[1]
-
Cell Seeding: Seed A549 or NCI-H1975 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the corresponding concentration of this compound. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot for EMT Markers
This protocol is for assessing changes in the expression of key EMT proteins (E-cadherin, N-cadherin, and Vimentin) following this compound treatment.[1]
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Cell Culture and Treatment: Culture NSCLC cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from viability assays) for 48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples by mixing the protein lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels of the target proteins between treated and untreated samples.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound's effect on the EMT pathway.
Caption: Troubleshooting workflow for unexpected results with this compound treatment.
References
- 1. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
How to mitigate off-target effects of Remodelin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Remodelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a small molecule that has been identified as an inhibitor of N-acetyltransferase 10 (NAT10).[1][2] It has been studied for its potential to improve nuclear architecture and chromatin organization in the context of laminopathies, such as Hutchinson-Gilford progeria syndrome (HGPS), and certain cancers.[1][2] The intended on-target effect of this compound is the inhibition of NAT10's acetyltransferase activity.[1]
Q2: What are the known off-target effects or specificity concerns with this compound?
Several studies have raised concerns about the specificity of this compound for NAT10. Research indicates that this compound may act as a "cryptic assay interference chemotype," meaning it can interact with multiple protein targets within a cell.[3] In fact, some studies have shown that this compound does not inhibit NAT10-catalyzed RNA cytidine acetylation, a key function of NAT10, suggesting its cellular effects may be independent of NAT10 inhibition.[3] This polypharmacological behavior is a primary source of off-target effects.[3]
Q3: Why is it critical to mitigate the off-target effects of this compound in my experiments?
Off-target effects are unintended interactions of a small molecule with proteins other than the intended target.[4] These interactions can lead to:
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Misleading experimental results: The observed phenotype may be incorrectly attributed to the inhibition of NAT10 when it is actually caused by the modulation of one or more off-target proteins.
-
Cellular toxicity: Engagement with off-targets that regulate essential cellular processes can lead to cell death or other toxic effects, confounding the interpretation of experimental outcomes.[4]
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Poor translatability: A lack of specificity can hinder the development of a compound for therapeutic use due to potential side effects.
Therefore, understanding and mitigating the off-target effects of this compound is crucial for the accurate interpretation of research findings.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known functions of NAT10.
If the cellular effects you observe after this compound treatment do not align with the known roles of NAT10, it is highly probable that off-target effects are at play.
Caption: Troubleshooting workflow for an inconsistent cellular phenotype.
-
Validate with a Secondary, Structurally Distinct Inhibitor:
-
Protocol: Treat cells with a different inhibitor known to target NAT10 but with a distinct chemical structure from this compound.
-
Expected Outcome: If the same phenotype is observed, it is more likely to be a result of on-target NAT10 inhibition.[4] If the phenotype is not recapitulated, it strongly suggests the effects of this compound are off-target.
-
-
Perform a Dose-Response Curve:
-
Protocol: Test a wide range of this compound concentrations, from low nanomolar to high micromolar. Determine the IC50 for the intended effect.
-
Expected Outcome: A clear sigmoidal dose-response curve suggests a specific interaction. A lack of a clear curve or effects only at very high concentrations may indicate off-target activity. Use the minimal concentration required for the desired on-target effect to minimize engaging lower-affinity off-targets.[4]
-
-
Conduct a Rescue Experiment:
-
Protocol: 1. Engineer cells to express a mutant form of NAT10 that is resistant to this compound binding. 2. Treat these cells and wild-type control cells with this compound.
-
Expected Outcome: If the this compound-induced phenotype is reversed or absent in the cells expressing the resistant NAT10 mutant, this provides strong evidence for an on-target mechanism.[4]
-
Issue 2: High levels of cellular toxicity are observed at effective concentrations.
If this compound treatment leads to significant cell death or stress at concentrations required to observe the desired phenotype, this may be due to off-target effects.
-
Titrate to the Minimal Effective Concentration:
-
Protocol: As described above, perform a detailed dose-response curve to identify the lowest concentration of this compound that produces the desired on-target effect.
-
Rationale: This minimizes the engagement of lower-affinity off-target proteins that may be responsible for the toxicity.[4]
-
-
Washout Experiment:
-
Protocol: 1. Treat cells with this compound for a defined period (e.g., 6-24 hours). 2. Remove the this compound-containing media. 3. Wash the cells with fresh, inhibitor-free media. 4. Culture the cells in inhibitor-free media and monitor the phenotype over time.
-
Expected Outcome: If the toxic phenotype is reversible and diminishes after washout, it suggests a reversible off-target interaction. If the toxicity persists, it may indicate an irreversible interaction or initiation of a terminal cellular process.[5]
-
Caption: Workflow for a washout experiment to assess the reversibility of effects.
Advanced Strategies for Off-Target Identification
For a more comprehensive understanding of this compound's off-target profile, consider the following advanced techniques.
-
Kinase Profiling:
-
Description: Kinase profiling services screen a compound against a large panel of kinases to identify unintended interactions.[6][7][8][9][10] Given that kinases are a common class of off-targets for small molecules, this can provide valuable insights.[11]
-
When to Use: If you suspect that the observed off-target effects may be mediated by kinase signaling pathways.
-
-
Proteome-Wide Thermal Shift Assays (CETSA/TPP/PISA):
-
Description: These unbiased, mass spectrometry-based methods detect changes in protein thermal stability across the entire proteome upon ligand binding.[12][13][14][15][16] This allows for the identification of both direct and indirect cellular targets of a small molecule.
-
When to Use: To obtain a global and unbiased view of this compound's protein interaction landscape within the cell.
-
Caption: Signaling diagram illustrating on-target versus off-target effects of this compound.
Data Summary Tables
Table 1: Interpreting Outcomes of Off-Target Mitigation Experiments
| Experiment | Outcome Supporting On-Target Effect | Outcome Suggesting Off-Target Effect |
| Secondary Inhibitor | The phenotype is recapitulated. | The phenotype is not observed. |
| Dose-Response Curve | A clear, sigmoidal curve is observed at low concentrations. | No clear dose-response, or effects only at high concentrations. |
| Rescue Experiment | The phenotype is reversed in cells with a drug-resistant target. | The phenotype is not reversed. |
| Washout Study | The on-target effect persists (if covalent/long-acting) while the toxic off-target effect is reversible. | The on-target effect is immediately lost while toxicity persists. |
Table 2: Advanced Off-Target Identification Methods
| Method | Information Provided | Typical Data Output |
| Kinase Profiling | Identifies interactions with a broad range of kinases. | A list of kinases with their corresponding binding affinities or percent inhibition. |
| Proteome-Wide Thermal Shift Assay (CETSA/TPP/PISA) | Unbiased identification of direct and indirect protein targets in a cellular context. | A list of proteins with significant changes in thermal stability upon drug treatment. |
References
- 1. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 7. pharmaron.com [pharmaron.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. assayquant.com [assayquant.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 14. pnas.org [pnas.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Remodelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of Remodelin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid powder at -20°C. Some sources also suggest storage at +4°C for shorter durations.[1][2][3] To prevent degradation from moisture and air, it is crucial to store it in a tightly sealed container.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO, with some suppliers indicating solubility up to 100 mM.[1] It is also soluble in ethanol.[4] When preparing a stock solution, it is advisable to use anhydrous DMSO to minimize the introduction of water, which can affect stability.
Q3: Is this compound stable in solution?
A3: this compound has known stability issues in solution, particularly in DMSO, where it has been observed to turn a dark brown color over time.[5] It is also reported to be unstable upon exposure to air and light.[5] Therefore, it is highly recommended to prepare fresh solutions for each experiment or to store stock solutions in small, single-use aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of N-acetyltransferase 10 (NAT10).[1][2][4][6] By inhibiting NAT10, this compound can modulate various cellular processes, including the Wnt/β-catenin signaling pathway, and has been shown to improve nuclear shape in models of Hutchinson-Gilford progeria syndrome (HGPS).[1][6]
Q5: At what concentration should I use this compound in my cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the duration of the experiment. Published studies have used a wide range of concentrations, from 1 µM to 500 µM.[6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | -20°C (long-term), +4°C (short-term) | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | 15 mg/mL (41.29 mM) | [4] |
| Typical Cell Culture Concentration | 1 µM - 500 µM | [6][7] |
| In Vivo Dosage (mice) | 2 - 100 mg/kg | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | Degraded this compound: As noted, this compound is unstable in DMSO and when exposed to light and air.[5] | - Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment.- Aliquot stock solutions into single-use vials and store at -80°C, protected from light.- Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration: The effective concentration can be highly cell-type dependent. | - Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. | |
| Incorrect Experimental Design: The timing of treatment and endpoint measurement may not be optimal. | - Consult literature for appropriate treatment durations for your intended biological question.- Perform a time-course experiment to identify the optimal time point for observing the desired effect. | |
| Precipitation of this compound in culture medium | Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous media. | - Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.- After adding this compound to the medium, mix thoroughly by gentle inversion or pipetting. |
| Changes in the color of the stock solution | Degradation of this compound: A color change, particularly a darkening or browning, in the DMSO stock solution indicates degradation.[5] | - Discard the discolored stock solution immediately.- Prepare a fresh stock solution from the solid compound. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Assessment of NAT10 Pathway Inhibition by Western Blot
This protocol provides a general workflow for treating cultured cells with this compound and subsequently analyzing the inhibition of the NAT10 signaling pathway by observing changes in downstream protein levels.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NAT10, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
-
Cell Treatment:
-
The following day, dilute the this compound stock solution in complete culture medium to the desired final concentrations.
-
Include a vehicle control (DMSO only) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate/flask.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NAT10 or anti-β-catenin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Signaling pathway of this compound as a NAT10 inhibitor affecting the Wnt/β-catenin pathway.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Remodelin on NAT10: A Comparative Guide
N-acetyltransferase 10 (NAT10) has emerged as a significant therapeutic target in various diseases, including cancer and premature aging syndromes, due to its role in crucial cellular processes such as RNA acetylation, DNA repair, and cell proliferation.[1][2][3] Remodelin has been widely studied as a specific inhibitor of NAT10.[4][5][6] However, recent studies have introduced a debate surrounding the direct inhibitory action of this compound on NAT10's acetyltransferase activity, suggesting its observed cellular effects may arise from off-target interactions.[7][8]
This guide provides a comprehensive comparison of the evidence for and against this compound as a direct NAT10 inhibitor, presents alternative inhibitors, and details key experimental protocols for researchers to validate NAT10 inhibition in their own work.
The Controversy: Is this compound a True NAT10 Inhibitor?
The scientific literature presents conflicting views on this compound's mechanism of action. While numerous studies demonstrate cellular effects consistent with NAT10 inhibition upon this compound treatment, other research suggests it may be an assay interference compound without direct inhibitory effects on NAT10's RNA acetylation function.[7][8]
Evidence Supporting this compound as a NAT10 Inhibitor
Multiple studies have reported that this compound effectively inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines, effects that are also observed with NAT10 knockdown.[3][6] For instance, this compound has been shown to suppress the growth of prostate cancer cells and attenuate doxorubicin resistance in breast cancer cells.[6][9] Furthermore, molecular docking studies predict that this compound binds to the acetyl-CoA binding pocket of NAT10.[2][10]
Evidence Questioning Direct NAT10 Inhibition by this compound
A 2020 study challenged the classification of this compound as a direct NAT10 inhibitor, labeling it a "cryptic assay interference chemotype".[7][8] The study found that this compound can react with multiple proteins and did not observe a direct interaction with the NAT10 acetyltransferase active site in biophysical analyses.[7] Crucially, the research indicated that this compound treatment did not affect N4-acetylcytidine (ac4C) levels in RNA, a key modification catalyzed by NAT10.[7]
Comparative Data: this compound vs. Alternative NAT10 Inhibitors
While this compound has been the most studied inhibitor, computational screening has identified other potential NAT10 inhibitors. A comparison of their binding affinities, as predicted by molecular docking, is presented below.
| Compound | Binding Score (Docking) | Reference |
| This compound | -5.3 | [2][10][11] |
| Fosaprepitant | -11.709 | [2][10][11] |
| Leucal | -10.46 | [2][10][11] |
| Fludarabine | -10.347 | [2][10][11] |
| Dantrolene | -9.875 | [2][10][11] |
| Acetyl-CoA (Substrate) | -5.691 | [2][10][11] |
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, providing a quantitative measure of its potency in cellular assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Head and Neck Squamous Cell Carcinoma | Head and Neck Cancer | 14 - 33 | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Varies | [12] |
| Osteosarcoma (U2OS, MG63) | Bone Cancer | Varies | [1] |
| Prostate Cancer (VCaP, LNCaP, PC3, DU145) | Prostate Cancer | Varies | [6] |
| Acute Myeloid Leukemia (U937, MV4-11) | Leukemia | Varies | [3] |
| Breast Cancer | Breast Cancer | Varies | [9] |
Experimental Protocols for Validating NAT10 Inhibition
To assist researchers in their investigations of NAT10 inhibitors, detailed protocols for key validation assays are provided below.
Cell Proliferation Assay (WST-1 Method)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed 1,000 cells per well in 100 µl of culture medium in a 96-well plate.[13]
-
Incubation: Incubate the plate for the desired time points (e.g., 1-5 days).[13]
-
WST-1 Reagent Addition: Add 10 µl of a 5% WST-1 reagent solution in media to each well.[13]
-
Incubation: Incubate the plate for 1 hour at 37°C.[13]
-
Absorbance Measurement: Measure the absorbance at 440 nm and a reference wavelength of 610 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance at 610 nm from the absorbance at 440 nm to determine the cell viability.
Western Blot for Acetylated α-tubulin
This method is used to detect changes in the acetylation status of α-tubulin, a known substrate of NAT10.
-
Sample Preparation: Lyse cells and determine the total protein concentration.
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a detection reagent and visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.[14]
Acetyl-CoA Concentration Assay
This assay measures the intracellular concentration of Acetyl-CoA, the acetyl donor for NAT10.
-
Sample Preparation:
-
For tissue samples (20-1000 mg), rapidly freeze and pulverize the tissue.
-
Add 2 µl of 1N perchloric acid per mg of sample and homogenize.
-
Centrifuge at 10,000 x g and neutralize the supernatant with 3M KHCO3.
-
Centrifuge again to pellet the KClO4 and collect the supernatant.
-
-
Standard Curve Preparation: Prepare a standard curve of Acetyl-CoA ranging from 0 to 1000 pmol/well.
-
Assay Reaction:
-
Add 10 µl of the sample or standard to a 96-well plate and adjust the volume to 50 µl with Assay Buffer.
-
Add the reaction mix containing the conversion enzyme and substrate.
-
Incubate for 10 minutes at 37°C.
-
-
Fluorescence Measurement: Measure the fluorescence at Ex/Em = 535/589 nm using a plate reader.
-
Calculation: Determine the Acetyl-CoA concentration in the samples by comparing their fluorescence to the standard curve.
Visualizations
The following diagrams illustrate the proposed signaling pathway of NAT10, a typical experimental workflow for inhibitor validation, and the logical relationship of the controversy surrounding this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NAT10 Induces Apoptosis Associated With Enhancing Endoplasmic Reticulum Stress in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-acetyltransferase 10 inhibitor [11C]this compound: synthesis and preliminary positron emission tomography study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Remodelin's Efficacy in NAT10 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetyltransferase 10 (NAT10) has emerged as a significant therapeutic target in various diseases, particularly in oncology. As the only known enzyme responsible for N4-acetylcytidine (ac4C) modification of RNA, NAT10 plays a crucial role in regulating mRNA stability and translation.[1] This guide provides a comparative overview of the efficacy of Remodelin, a well-characterized NAT10 inhibitor, against other emerging inhibitors, supported by available experimental data and detailed methodologies.
Introduction to NAT10 and its Inhibition
NAT10 is an acetyltransferase that catalyzes the transfer of an acetyl group to cytidine residues on RNA, forming ac4C.[1] This modification enhances the stability and translational efficiency of target mRNAs, thereby influencing various cellular processes, including cell proliferation, migration, and survival.[2][3] Dysregulation of NAT10 activity has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.
This compound was one of the first identified small molecule inhibitors of NAT10 and has been instrumental in elucidating the enzyme's biological functions.[4] However, the quest for more potent and specific NAT10 inhibitors has led to the identification of several new compounds, including NAT10-2023, paliperidone, and AG-401.[5][6] This guide aims to provide a comparative analysis of the available efficacy data for these inhibitors.
Comparative Efficacy of NAT10 Inhibitors
A direct head-to-head comparison of the efficacy of all known NAT10 inhibitors in a single study is not yet available in the published literature. However, data from various studies provide insights into their individual potencies. The following tables summarize the available quantitative data for this compound and other emerging NAT10 inhibitors.
Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Efficacy Metric (IC50) | Reference |
| MCF7 | Breast Cancer | Cell Viability | 13.42 µM | [7] |
| T47D | Breast Cancer | Cell Viability | 36.86 µM | [7] |
| MDA-MB-468 | Breast Cancer | Cell Viability | 21.36 µM | [7] |
| Prostate Cancer Cells (AR-positive and AR-negative) | Prostate Cancer | Cell Proliferation | Dose-dependent inhibition (10-40 µM) | [8] |
| Osteosarcoma Cells (U2OS and MG63) | Osteosarcoma | Chemosensitivity | Dose-dependent inhibition (3.96 - 500 µM) | [9] |
Table 2: In Vitro Efficacy of Other NAT10 Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type | Assay | Efficacy Metric (IC50) | Reference |
| NAT10-2023 | SK-HEP-1, HCCLM3 | Hepatocellular Carcinoma | Cell Viability | Not specified | [10] |
| Paliperidone | Osteosarcoma cells | Osteosarcoma | Not specified | Lower than this compound | [5] |
| AG-401 | Osteosarcoma cells | Osteosarcoma | Not specified | Lower than this compound | [5] |
Signaling Pathways and Experimental Workflows
NAT10-Mediated mRNA Acetylation (ac4C) Pathway
NAT10 acts as an "ac4C writer," adding an acetyl group to cytidine on mRNA. This modification enhances mRNA stability and promotes its translation into protein. This process is crucial for the expression of various genes involved in cell growth and proliferation.
NAT10-mediated mRNA N4-acetylcytidine (ac4C) modification pathway.
NAT10 and the Wnt/β-catenin Signaling Pathway
NAT10 has been shown to regulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[2][11] NAT10-mediated ac4C modification can stabilize the mRNA of key components of this pathway, such as KIF23, leading to the activation of β-catenin and the transcription of target genes involved in cell proliferation and metastasis.[2][11]
NAT10's role in the Wnt/β-catenin signaling pathway.
Experimental Workflow: Cell Viability (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is a common method to assess the cytotoxic effects of potential drug candidates.
Workflow for a typical CCK-8 cell viability assay.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a generalized procedure for assessing the effect of NAT10 inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
NAT10 inhibitors (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the NAT10 inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the inhibitors).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.
Western Blot Analysis for NAT10 Expression
This protocol outlines the steps to detect the protein levels of NAT10 in cells treated with inhibitors.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NAT10
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NAT10 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of NAT10 inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
NAT10 inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the NAT10 inhibitor or vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess treatment efficacy and toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound has been a valuable tool for studying the function of NAT10. However, the emergence of new inhibitors such as NAT10-2023, paliperidone, and AG-401 presents exciting opportunities for the development of more potent and specific NAT10-targeted therapies. While the available data suggests that these newer inhibitors may have superior efficacy, direct comparative studies are crucial to establish a definitive hierarchy of their potency. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further characterizing and comparing the efficacy of these promising therapeutic agents.
References
- 1. Mechanisms of NAT10 as ac4C writer in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NAT10 inhibits osteosarcoma progression via ATF4/ASNS-mediated asparagine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
The Dubious Case of Remodelin: A Guide to genuine NAT10 Inhibition
For researchers, scientists, and drug development professionals, the pursuit of specific molecular inhibitors is paramount. This guide provides a critical comparison of Remodelin, a widely cited but now contested inhibitor of N-acetyltransferase 10 (NAT10), with emerging, validated alternatives. We delve into the experimental data that challenge this compound's specificity and present robust methodologies for accurately assessing NAT10 inhibition.
Initially heralded as a promising tool to probe NAT10 function, recent studies have cast significant doubt on the specificity of this compound. Mounting evidence suggests that this compound is a cryptic assay interference chemotype, meaning its observed biological effects may not stem from direct inhibition of NAT10's acetyltransferase activity[1][2]. Biophysical analyses have failed to show direct interaction between this compound and the NAT10 active site. Furthermore, cellular assays revealed that this compound does not affect N4-acetylcytidine (ac4C) levels on RNA, a key downstream marker of NAT10 activity[1][2].
This guide will first present the evidence questioning this compound's role as a specific NAT10 inhibitor and discuss its known off-target effects. Subsequently, it will introduce and evaluate alternative, more rigorously validated NAT10 inhibitors. Detailed experimental protocols for assessing inhibitor specificity and a discussion of NAT10-relevant signaling pathways are also provided to equip researchers with the necessary tools for their own investigations.
This compound: A Profile of Non-Specificity
Comprehensive studies have revealed that this compound's chemotype has a propensity to interact with multiple protein targets within the cell, leading to a range of biological effects that are likely independent of NAT10 inhibition.
Key Evidence Against this compound's Specificity:
-
Lack of Direct Binding: Biophysical assays, such as differential static light scattering (DSLS), have shown that while endogenous cofactors like ATP and acetyl-CoA stabilize NAT10, this compound does not[2].
-
No Effect on RNA Acetylation: Treatment with this compound in various cell lines did not alter the levels of N4-acetylcytidine (ac4C), the specific RNA modification catalyzed by NAT10[1][2]. This is in stark contrast to the potent decrease in ac4C observed with NAT10 knockdown[2].
-
Assay Interference and Protein Reactivity: this compound has been identified as a cryptic assay interference compound. ALARM NMR and proteome-wide affinity profiling assays have demonstrated its reactivity with multiple proteins, suggesting a promiscuous binding behavior[1][2].
While some studies, particularly those conducted before the widespread recognition of its non-specific nature, continue to associate this compound with NAT10 inhibition[3][4][5][6][7][8][9][10][11][12], the current scientific consensus strongly advises against its use as a specific chemical probe for NAT10[1][2].
The Search for a True NAT10 Inhibitor: Emerging Alternatives
The quest for a specific and potent NAT10 inhibitor is ongoing. Several compounds have been identified through in silico screening and preliminary in vitro validation, while others have undergone more rigorous characterization.
| Inhibitor Candidate | Method of Identification/Validation | Reported Binding/Activity | Limitations/Further Work Needed |
| Panobinostat | In vitro screening, Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assays[13] | Direct binding to NAT10 confirmed by Biacore and CETSA. Inhibits global ac4C levels in cells.[13] | Originally developed as a histone deacetylase (HDAC) inhibitor; potential for off-target effects on HDACs needs to be considered in experimental design. |
| NAT10-2023 | Virtual screening and experimental validation[8] | Effectively blocks NAT10 activity, reduces intracellular RNA ac4C modification, and disrupts NAT10-RNA interactions.[8] | Full validation data and specificity profile are still emerging. |
| Fosaprepitant | In silico screening (FDA-approved drug library)[7][14][15] | Predicted to have a better binding capability to the acetyl-CoA binding pocket of NAT10 than this compound.[7][14][15] | In vitro and cellular validation of NAT10 inhibition is required. |
| Leucal (Leucovorin) | In silico screening (FDA-approved drug library)[7][14][15] | Predicted to have a strong binding affinity for the NAT10 active site.[7][14][15] | Experimental validation of direct binding and inhibitory activity is needed. |
| Fludarabine | In silico screening (FDA-approved drug library)[7][14][15] | Predicted to bind to the NAT10 acetyl-CoA binding pocket with high affinity.[7][14][15] | Requires experimental confirmation of NAT10 inhibition. |
| Dantrolene | In silico screening (FDA-approved drug library)[7][14][15] | Predicted to have a favorable binding score for NAT10.[7][14][15] | Needs to be validated experimentally as a NAT10 inhibitor. |
| Paliperidone | Virtual screening[16] | Identified as a potential NAT10 inhibitor that binds to the NAT10 protein.[16] | Requires further in vitro and cellular characterization of its inhibitory activity and specificity. |
| AG-401 | Virtual screening[16] | Shown to bind to the NAT10 protein.[16] | Further experimental validation is necessary. |
Experimental Protocols for Assessing NAT10 Inhibition and Specificity
To avoid the pitfalls of non-specific compounds like this compound, rigorous and multi-faceted experimental validation is crucial. Below are key methodologies for characterizing potential NAT10 inhibitors.
Biophysical Interaction Assays
These methods directly assess the binding of a compound to the target protein.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests stabilization and binding.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of binding events by measuring changes in the refractive index at the surface of a sensor chip with immobilized NAT10.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Cellular Target Engagement Assays
These assays confirm that the compound interacts with its intended target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates[17][18][19][20][21]. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. The amount of soluble protein at different temperatures is typically measured by Western blot or mass spectrometry.
Functional Assays for NAT10 Activity
These assays measure the downstream consequences of NAT10 inhibition.
-
N4-acetylcytidine (ac4C) Quantification: The most direct functional readout of NAT10 activity is the level of ac4C on RNA.
-
acRIP-qPCR: RNA immunoprecipitation using an ac4C-specific antibody followed by quantitative PCR for known NAT10 target transcripts.
-
ac4C-seq: A sequencing-based method for the quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA[4][5][22][23][24]. This method uses a chemical reaction to introduce a misincorporation at ac4C sites during reverse transcription, which is then detected by sequencing.
-
References
- 1. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. NAT10 Promotes Malignant Progression of Lung Cancer via the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAT10‐mediated mRNA N4‐acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAT10 promotes vascular remodelling via mRNA ac4C acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Targeting NAT10 inhibits osteosarcoma progression via ATF4/ASNS-mediated asparagine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. scispace.com [scispace.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 24. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
Remodelin: A Comparative Analysis of its Anti-Cancer Effects Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental drug Remodelin and its effects on various cancer types. This compound is a small molecule inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in cancer development and progression. This document summarizes key findings on this compound's efficacy, mechanism of action, and provides relevant experimental data and protocols to support further research and development.
Mechanism of Action: Targeting NAT10
This compound exerts its anti-cancer effects by selectively inhibiting NAT10. NAT10 is an enzyme responsible for the N4-acetylcytidine (ac4C) modification of RNA, which plays a crucial role in regulating RNA stability and translation. By inhibiting NAT10, this compound disrupts these processes, leading to downstream effects on cancer cell proliferation, survival, and metastasis. The inhibition of NAT10 has been shown to impact several key signaling pathways involved in cancer progression, including the NF-κB, Wnt/β-catenin, and TGF-β pathways.[1][2][3][4][5]
Comparative Efficacy of this compound in Different Cancer Types
While research is ongoing, studies have demonstrated this compound's potential therapeutic effects in a range of cancers, including prostate cancer, non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and breast cancer. The following tables summarize the available quantitative data on the efficacy of this compound and compares it with standard-of-care chemotherapeutic agents in respective cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | This compound IC50 (µM) | Standard of Care Drug | Standard of Care IC50 (µM) |
| Prostate Cancer | PC3 | Not explicitly found | Doxorubicin | 2.64 - 8.00[6][7] |
| DU145 | Not explicitly found | Doxorubicin | Not explicitly found | |
| Hepatocellular Carcinoma | HepG2 | Not explicitly found | Sorafenib | ~6[5][8] |
| Huh-7 | Not explicitly found | Sorafenib | ~6[5][8] | |
| Non-Small Cell Lung Cancer | A549 | Not explicitly found | Cisplatin | 2.2 - 17.8[9][10] |
| PC9 | Not explicitly found | Cisplatin | Not explicitly found | |
| Breast Cancer | MCF-7 | Not explicitly found | Doxorubicin | 0.68 - 8.3[11][12] |
| MDA-MB-231 | Not explicitly found | Doxorubicin | 1.25 - 6.6[11][13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome |
| Cervical Cancer | SiHa cells in nude mice | This compound | Prevented cervical cancer growth in vivo.[14] |
| Hepatocellular Carcinoma | Not specified | This compound in combination with doxorubicin | Enhanced the efficacy of doxorubicin.[15] |
| Non-Small Cell Lung Cancer | Not specified | This compound | Delays NSCLC progression.[16] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of this compound's effects. These should be adapted based on specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a control vehicle (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Incubation:
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane, with an additional extracellular matrix layer for invasion studies.
-
Chamber Preparation:
-
Migration Assay: Place 24-well Transwell inserts with 8.0 µm pore size membranes into the wells of a 24-well plate.
-
Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^5 cells) in serum-free media into the upper chamber of the Transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or a control vehicle to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours) at 37°C.
-
Cell Removal and Staining:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.[19][20][21]
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = (width² x length)/2).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the desired dosing schedule and duration.[3][13]
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Conclusion
This compound demonstrates promising anti-cancer activity across various tumor types by targeting the NAT10 enzyme and disrupting key oncogenic signaling pathways. Its ability to inhibit cell proliferation, migration, and invasion in vitro, and to suppress tumor growth in vivo, highlights its potential as a novel therapeutic agent. The provided data and protocols offer a foundation for researchers to further investigate and compare the efficacy of this compound against different cancers and in combination with existing therapies. Further head-to-head comparative studies across a broad range of cancer cell lines and in more diverse preclinical models are warranted to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Function and Mechanism of NAT10 in Cancer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Validating the Anti-Aging Effects of Remodelin in HGPS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging. The molecular hallmark of HGPS is the production of progerin, a toxic, permanently farnesylated form of the lamin A protein, which leads to nuclear abnormalities, DNA damage, and cellular senescence. This guide provides a comparative analysis of Remodelin, a novel therapeutic candidate for HGPS, against other prominent treatment strategies. We present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways to offer an objective evaluation of this compound's performance in preclinical HGPS models.
Executive Summary
This compound, a small-molecule inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a promising therapeutic agent for HGPS. Unlike traditional HGPS treatments that target progerin's farnesylation, this compound offers a distinct mechanism of action by improving nuclear architecture and reducing DNA damage. This guide compares the efficacy of this compound with established and experimental HGPS therapies, including the farnesyltransferase inhibitor (FTI) Lonafarnib, the mTOR inhibitor rapamycin, and antisense oligonucleotides. The presented data is derived from studies on HGPS patient-derived fibroblasts and the LmnaG609G/G609G mouse model, which recapitulates many of the phenotypic characteristics of human HGPS.
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative outcomes of this compound and alternative treatments in preclinical and clinical HGPS models.
Table 1: Effects on Lifespan in HGPS Mouse Models
| Treatment | Mouse Model | Lifespan Extension | Citation(s) |
| This compound | LmnaG609G/G609G | 25% increase in Kaplan-Meier area under the curve | |
| Lonafarnib | LmnaG609G/+ | 100% survival at the time of 50% survival of untreated mice | |
| Rapamycin | Lmna-/- | >50% increase | |
| Antisense Oligonucleotides (SRP-2001) | LmnaG608G/G608G | 61.6% increase |
Table 2: Effects on Cardiovascular Phenotypes
| Treatment | Model | Key Cardiovascular Improvements | Quantitative Data | Citation(s) |
| This compound | LmnaG609G/G609G mice | Reduced aortic adventitial fibrosis, decreased loss of vascular smooth muscle cells (VSMCs) | Rescued increased adventitial width; Improved integrity of the artery wall | |
| Lonafarnib | HGPS patients (clinical trial) | Improved vascular stiffness | Decreased carotid-femoral pulse wave velocity (PWVcf) | |
| Lonafarnib | LmnaG609G/+ mice | Significantly reduced pulse wave velocity, improved left ventricular diastolic function | - | |
| Rapamycin | Aged C57BL/6NIA mice | Persistently improved diastolic function and myocardial stiffness | - | |
| Antisense Oligonucleotides | HGPS mouse model | Prevented vascular smooth muscle cell loss in large arteries | - |
Table 3: Effects on Cellular Phenotypes in HGPS Fibroblasts
| Treatment | Cellular Phenotype | Quantitative Improvement | Citation(s) |
| This compound | Nuclear Morphology | Significantly reduced prevalence of misshapen nuclei | |
| This compound | DNA Damage | Decreased levels of γH2AX | |
| Lonafarnib | Nuclear Morphology | Reduction in nuclear blebbing | |
| Rapamycin | Nuclear Morphology | Improved atypical nuclear morphology | |
| Rapamycin | Progerin Clearance | Decreased insoluble progerin aggregates | |
| Antisense Oligonucleotides | Progerin Expression | >50% reduction in progerin protein levels |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies for HGPS target different aspects of the disease's molecular pathology.
This compound and NAT10 Inhibition
This compound's primary target is N-acetyltransferase 10 (NAT10). Inhibition of NAT10 is believed to improve nuclear architecture and chromatin organization, leading to a reduction in DNA damage and an amelioration of the senescent phenotype in HGPS cells. This mechanism is distinct from therapies targeting progerin processing.
Lonafarnib and Farnesyltransferase Inhibition
Lonafarnib is a farnesyltransferase inhibitor (FTI) that blocks the addition of a farnesyl group to the progerin precursor, prelamin A. This post-translational modification is crucial for progerin's localization to the nuclear lamina, where it exerts its toxic effects. By inhibiting farnesylation, Lonafarnib prevents the proper anchoring of progerin, leading to its mislocalization and a reduction in nuclear abnormalities.
Safety Operating Guide
Navigating the complexities of laboratory renovations requires a meticulous approach to waste management, ensuring the safety of personnel and the environment. This guide provides essential procedures for the proper disposal of materials generated during the remodeling of research, scientific, and drug development facilities.
A successful laboratory renovation hinges on a comprehensive waste management plan that addresses the unique challenges of this environment. From potentially contaminated construction materials to residual chemical and biological agents, each waste stream demands specific handling and disposal protocols. Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture.
Decommissioning and Decontamination: The First Line of Defense
Before any renovation activities commence, a thorough decommissioning and decontamination process is paramount. This initial phase is critical to ensure that construction crews are not exposed to hazardous materials and that contaminants are not inadvertently released into the environment.
A multi-step approach is recommended for effective laboratory decommissioning:
-
Comprehensive Audit: The first step is to conduct a detailed inventory of all chemical, biological, and radiological materials within the laboratory.[1][2] This audit should identify any redundant or expired materials that can be removed prior to the main decommissioning process.[2]
-
Hazardous Waste Disposal: Schedule a pickup with a certified hazardous waste handler for all identified unwanted chemical, biological, and radiological materials.[1]
-
Surface and Equipment Decontamination: All surfaces, including benchtops, fume hoods, biosafety cabinets, and floors, must be thoroughly decontaminated.[1][3][4] The decontamination method should be appropriate for the types of hazards present. For biological contamination, a common and effective disinfectant is a freshly prepared 1:10 bleach solution with a contact time of at least 30 minutes.[5] Following disinfection, surfaces should be rinsed to remove any corrosive residue.
-
Documentation: Meticulous documentation of the entire decommissioning and decontamination process is essential. This includes a record of all materials removed, the decontamination methods used, and verification of cleanliness.[1][2][4] This documentation serves as a crucial record of compliance and safety.
Waste Categorization and Segregation: A Foundation for Proper Disposal
Proper waste disposal begins with accurate categorization and diligent segregation. During a laboratory renovation, waste can be broadly classified into four main categories: hazardous chemical waste, biological waste, universal waste, and construction and demolition debris. Each category has distinct disposal requirements.
Hazardous Chemical Waste
Hazardous chemical waste is defined by its characteristics: ignitability, corrosivity, reactivity, or toxicity. The Environmental Protection Agency (EPA) provides specific concentration thresholds for various chemicals that determine if a waste is classified as hazardous.
Table 1: Hazardous Waste Generator Categories
| Generator Category | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) |
Source: U.S. Environmental Protection Agency
All hazardous chemical waste must be collected in compatible, leak-proof containers that are clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
Biological Waste
Biological waste, including cultures, stocks, and other materials contaminated with biological agents, requires deactivation before disposal. The most common method for deactivating biological waste is autoclaving (steam sterilization).[6] Once decontaminated, the waste can often be disposed of as regular solid waste, depending on local regulations. Sharps, such as needles and blades, must always be collected in puncture-resistant containers.
Universal Waste
Certain hazardous wastes are classified as "universal waste" and are subject to streamlined regulations to encourage recycling.[7][8] Common types of universal waste found in laboratories include:
-
Batteries: Including lead-acid, nickel-cadmium, and lithium-ion batteries.
-
Lamps: Such as fluorescent, high-intensity discharge (HID), and neon bulbs, which often contain mercury.[7][9][10]
-
Mercury-containing equipment: Including thermometers and switches.
Universal waste must be collected in separate, clearly labeled containers indicating the type of waste.
Construction and Demolition Debris
A significant challenge in laboratory renovations is the management of construction and demolition (C&D) debris that may be contaminated with hazardous materials. Before disposal, it is crucial to determine if materials such as drywall, flooring, and plumbing contain contaminants like asbestos, lead, or mercury.
Table 2: Hazardous Contaminant Thresholds in Construction Debris
| Contaminant | Hazardous Waste Threshold (TCLP Extraction) |
| Lead | ≥ 5.0 mg/L |
| Mercury | ≥ 0.2 mg/L |
| Asbestos | > 1% by weight |
Source: U.S. Environmental Protection Agency
If C&D debris is found to be hazardous, it must be managed and disposed of as hazardous waste. Non-hazardous C&D debris can typically be disposed of in a municipal solid waste landfill or recycled.
Experimental Protocols for Waste Characterization
Accurate characterization of renovation waste is essential for proper disposal. The following are summaries of key experimental protocols for identifying common hazardous contaminants in construction and demolition debris.
Asbestos Testing in Bulk Building Materials (EPA Method 600/R-93/116)
This method utilizes Polarized Light Microscopy (PLM) to identify and quantify asbestos in bulk samples.
-
Sample Preparation: A small, representative portion of the bulk material is placed on a microscope slide and immersed in a refractive index liquid.
-
Microscopic Analysis: The sample is examined under a polarized light microscope. Asbestos fibers are identified based on their unique morphological and optical properties, such as color, pleochroism, and birefringence.
-
Quantification: The percentage of asbestos in the sample is estimated by visual comparison to calibrated standards.
Lead in Paint and Debris (Toxicity Characteristic Leaching Procedure - TCLP, EPA Method 1311)
The TCLP is designed to simulate the leaching process that waste would undergo in a landfill.
-
Sample Preparation: The solid waste sample is reduced in size to pass through a 9.5 mm sieve.
-
Extraction: The sample is placed in an extraction vessel with an acidic fluid (either acetic acid or a buffered solution, depending on the alkalinity of the waste) for 18 hours.
-
Analysis: The resulting liquid extract is then analyzed for lead concentration using methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).
Mercury in Solid Waste (EPA Method 7471B)
This method determines the total mercury content in solid and semi-solid waste.
-
Sample Digestion: A representative sample of the waste is digested in a mixture of acids (e.g., aqua regia) to bring the mercury into solution.
-
Reduction: The mercury in the digestate is reduced to its elemental form (Hg⁰) using a reducing agent like stannous chloride.
-
Analysis: The elemental mercury is then purged from the solution with a stream of inert gas and measured using cold-vapor atomic absorption spectroscopy.
Biological Decontamination Verification
Verifying the effectiveness of biological decontamination is crucial. This can be achieved through surface sampling and analysis.
-
Swab Sampling: After decontamination, sterile swabs are used to sample the surfaces of interest, such as benchtops and the interior of biosafety cabinets.
-
Culturing: The swabs are then cultured in an appropriate growth medium.
-
Analysis: The absence of microbial growth after a specified incubation period indicates successful decontamination. Biological indicators, which contain a known number of resistant microorganisms, can also be used to validate sterilization processes like autoclaving.[11]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for managing different waste streams during a laboratory renovation.
Caption: Overall workflow for laboratory remodeling waste disposal.
Caption: Decision tree for managing C&D debris.
Transportation and Final Disposal
The transportation of hazardous waste is regulated by the Department of Transportation (DOT). All hazardous waste shipments must be accompanied by a hazardous waste manifest, and the transporter must be licensed to handle hazardous materials. It is the responsibility of the waste generator to ensure that all waste is properly packaged, labeled, and transported in accordance with DOT regulations.
By implementing a robust waste management plan that incorporates these procedures, research institutions and drug development companies can ensure a safe and compliant laboratory renovation, protecting their personnel, the community, and the environment.
References
- 1. techsafety.com [techsafety.com]
- 2. 3 Steps to Successful Lab Decommissioning - SEPS Services [sepsservices.com]
- 3. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 4. triumvirate.com [triumvirate.com]
- 5. memphis.edu [memphis.edu]
- 6. researchgate.net [researchgate.net]
- 7. nyu.edu [nyu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Batteries, Lamps, and Ballasts - Waste Handling | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. 7.9 Fluorescent Tubes (Universal Waste Lamps) | Environment, Health and Safety [ehs.cornell.edu]
- 11. Article - Biological Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling Remodelin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Remodelin (CAS 1622921-15-6), a potent inhibitor of N-acetyltransferase 10 (NAT10). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with side-shields | Must comply with EN166 or equivalent. |
| Skin Protection | Chemical-resistant Gloves | Neoprene or nitrile rubber. Inspect gloves prior to use. |
| Laboratory Coat | Standard, full-length lab coat. | |
| Respiratory Protection | Dust Mask or Respirator | Required when handling the powder form to avoid inhalation. |
| Hand Protection | N/A | Handle with gloves. Wash and dry hands thoroughly after handling. |
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for experimental success. The following tables summarize key physicochemical and solubility data.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C15H15BrN4S |
| Molecular Weight | 363.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | -20°C (powder) |
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 36.3 mg/mL |
| Ethanol | 4 mg/mL |
| Water | Insoluble |
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh DMSO for the preparation of stock solutions.[2][3]
Experimental Protocols: Handling and Preparation for In Vitro Studies
This section provides a step-by-step guide for the safe handling and preparation of this compound for use in cell-based assays.
3.1. Preparation of Stock Solution (10 mM in DMSO):
-
Pre-handling: Ensure all required PPE is worn. Work in a chemical fume hood to minimize inhalation risk.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile, conical tube, add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
3.2. Preparation of Working Solution:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, dilute the stock solution with the appropriate cell culture medium to the desired final concentration for your experiment. Ensure thorough mixing.
-
Application: Add the working solution to your cell cultures as per your experimental design.
Signaling Pathway and Experimental Workflow
4.1. This compound's Mechanism of Action: NAT10 Inhibition
This compound functions as an inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme that acetylates various substrates, including microtubules and components involved in ribosome biogenesis. In the context of laminopathies like Hutchinson-Gilford Progeria Syndrome (HGPS), the inhibition of NAT10 by this compound leads to the reorganization of the microtubule network, which in turn helps to correct aberrant nuclear morphology and improve overall cellular fitness.
Caption: Mechanism of this compound action via NAT10 inhibition.
4.2. Experimental Workflow for Assessing this compound's Effect on Cell Viability
The following diagram outlines a typical workflow for evaluating the impact of this compound on the viability of a cancer cell line.
Caption: Workflow for a cell viability assay with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product: Unused this compound powder should be disposed of as hazardous chemical waste. Do not dispose of it with household garbage.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and culture vessels, should be collected in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain.
-
Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
